![molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0](/img/structure/B1267113.png)
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Übersicht
Beschreibung
1-(Bicyclo[222]oct-5-en-2-yl)ethanone is an organic compound with the molecular formula C10H14O It is characterized by a bicyclic structure, which includes a bicyclo[222]octane ring system fused with an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone typically involves the following steps:
Synthetic Routes: One common method involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by oxidation to introduce the ethanone group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.
Analyse Chemischer Reaktionen
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or other reduced products.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane: While structurally similar, bicyclo[2.2.2]octane lacks the ethanone group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]oct-5-en-2-one: This compound shares the bicyclic structure but differs in the functional group, leading to different reactivity and applications.
Biologische Aktivität
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against specific biological targets.
Structure and Synthesis
The compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological macromolecules. Its synthesis typically involves cycloaddition reactions, which allow for the formation of the bicyclic framework.
Antiviral Potential
Recent studies have indicated that derivatives of bicyclo[2.2.2]octenes, including this compound, exhibit inhibitory activity against the SARS-CoV-2 main protease (3CLpro). Inhibition assays have shown that some compounds can inhibit this enzyme in the micromolar range, with a notable example demonstrating an IC50 value of approximately 102.2 μM . This suggests potential as a starting point for developing non-covalent inhibitors for viral proteases.
Antitumor Activity
Compounds with similar bicyclic structures have also been studied for their antitumor properties. For instance, derivatives like mitindomide have shown significant activity by inhibiting human DNA topoisomerase II, which is crucial for DNA replication and repair . This mechanism of action positions bicyclic compounds as promising candidates in cancer therapeutics.
Study 1: SARS-CoV-2 Protease Inhibition
A study focused on the design and synthesis of bicyclo[2.2.2]octene derivatives demonstrated their ability to act as non-covalent inhibitors of the SARS-CoV-2 main protease. The research involved molecular docking studies that provided insights into binding interactions within the active site of the protease, confirming the potential for further optimization of these compounds for antiviral applications .
Study 2: Antitumor Mechanism
Another investigation looked into the antitumor effects of bicyclic compounds similar to this compound, highlighting their ability to inhibit topoisomerase II. The study provided evidence that these compounds could induce apoptosis in cancer cell lines, suggesting a viable pathway for therapeutic development against various cancers .
Data Summary
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
This compound | SARS-CoV-2 main protease | 102.2 ± 1.5 | Antiviral |
Mitindomide | Human DNA topoisomerase II | Not specified | Antitumor |
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPGEPODNBLBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299871 | |
Record name | 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40590-77-0 | |
Record name | 40590-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.